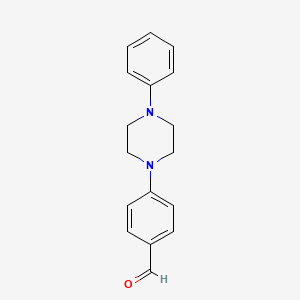

4-(4-Phenylpiperazin-1-yl)benzaldehyde

Description

4-(4-Phenylpiperazin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a piperazine ring substituted with a phenyl group at the 4-position. This compound serves as a key intermediate in medicinal chemistry for synthesizing diverse bioactive molecules, including antinociceptive agents, acetylcholinesterase (AChE) inhibitors, and anticancer candidates . Its structure combines the electrophilic aldehyde group with the piperazine moiety, enabling versatile reactivity in condensation and cyclization reactions.

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

4-(4-phenylpiperazin-1-yl)benzaldehyde |

InChI |

InChI=1S/C17H18N2O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-9,14H,10-13H2 |

InChI Key |

QSEBZLNQGBMTIR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Benzaldehyde Derivatives

Key Observations:

Substituent Effects on Lipophilicity:

- The phenyl group in this compound increases logP (~3.0) compared to methyl-substituted analogs (logP ~1.5), enhancing membrane permeability but reducing aqueous solubility .

- Fluorine substitution (e.g., 4-fluorophenyl) further elevates logP (~3.2) due to its electron-withdrawing nature and increased hydrophobicity .

Methylene linkers (e.g., in quinolinyl derivatives) balance rigidity and reactivity, facilitating cyclization reactions for heterocyclic drug candidates .

Biological Activity Correlations: AChE Inhibition: The 4-fluorophenyl analog demonstrates notable AChE inhibitory activity, attributed to fluorine’s electronegativity enhancing hydrogen bonding with the enzyme’s active site . Antinociceptive Effects: Thiazole-piperazine derivatives synthesized from this compound show promising pain-relief properties, likely due to the phenyl group’s π-π interactions with neural receptors .

Key Observations:

- Electron-withdrawing substituents (e.g., chlorophenyl) on the piperazine ring often reduce reaction yields (e.g., 47–56% in ), likely due to steric hindrance or competing side reactions .

- Methylsulphonyl groups improve synthetic efficiency (e.g., 76% yield in ) by enhancing electrophilicity at the reaction site .

Physicochemical and Spectral Properties

- IR Spectroscopy: The aldehyde C=O stretch in this compound appears at ~1700 cm⁻¹, consistent with analogs like 4-(4-methylpiperazin-1-yl)benzaldehyde (~1695 cm⁻¹) .

- NMR Data: Piperazine protons resonate at δ 2.5–3.5 ppm (¹H-NMR), while aromatic protons in phenyl-substituted derivatives show splitting patterns distinct from methyl- or fluorine-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.